2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 868370-41-6
Cat. No.: VC4592503
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868370-41-6 |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 341.39 |
| IUPAC Name | 2-nitro-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C17H15N3O3S/c1-10-8-9-11(2)15-14(10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3 |
| Standard InChI Key | OKJUPDYEQLUZHP-ZCXUNETKSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2C |
Introduction
2-Nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound featuring a benzamide backbone linked to a benzothiazole moiety. This compound's synthesis involves multiple steps, typically conducted in solvents like ethanol or methanol to optimize yield and selectivity.
Synthesis and Chemical Reactivity
The synthesis of 2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves several steps, often requiring controlled conditions to achieve optimal yields. The chemical reactivity of this compound is influenced by its functional groups, including the nitro and benzamide moieties.
| Synthesis Step | Description |
|---|---|
| Starting Materials | Typically involve benzamide derivatives and benzothiazole precursors |
| Reaction Conditions | Conducted in solvents like ethanol or methanol at controlled temperatures |
| Yield Optimization | Requires careful control of reaction conditions to maximize yield and selectivity |
Biological Activity and Applications
While specific biological activities of 2-nitro-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are not detailed in available sources, compounds with similar structures often exhibit diverse biological properties. These can include antimicrobial, anti-inflammatory, or other pharmacological effects, depending on their structural features and functional groups.
| Potential Application | Description |
|---|---|
| Pharmacological Effects | May exhibit antimicrobial or anti-inflammatory properties based on structural analogs |
| Chemical Research | Used in studies related to chemical reactivity and synthesis optimization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume